7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a heterocyclic compound that features a fused benzene and oxazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves the following steps:
Formation of the Benzofused Ring System: The initial step involves the formation of the benzofused ring system. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced via halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Oxazepine Ring Formation: The final step involves the formation of the oxazepine ring. This can be done through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazepine derivatives or reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions include substituted oxazepine derivatives, oxidized oxazepine compounds, and reduced dihydro derivatives.
Scientific Research Applications
7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
8-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one: Lacks the bromine atom, which may influence its chemical properties and applications.
3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one: Lacks both halogen atoms, making it less reactive in certain substitution reactions.
Uniqueness
The presence of both bromine and fluorine atoms in 7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO2/c10-6-3-5-8(4-7(6)11)14-2-1-12-9(5)13/h3-4H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLCCMFQVJTURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C(=O)N1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1564451-53-1 |
Source
|
Record name | 7-bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.